3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide
Overview
Description
Synthesis Analysis
A study by Moreno-Fuquen et al. (2019) demonstrates the microwave-assisted Fries rearrangement for synthesizing related compounds, highlighting the use of microwave irradiation in the synthesis of fluoro-triazolyl benzamides.Molecular Structure Analysis
The molecular weight of this compound is 252.27 g/mol. Further structural analysis using X-ray crystallography and density functional theory calculations was performed by Moreno-Fuquen et al. (2019).Chemical Reactions Analysis
This compound is believed to have a wide range of uses in the field of chemistry, biology, and pharmacology. It has been evaluated for antimicrobial activities using the Minimum Inhibition Concentration method.Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.27 g/mol. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available in the retrieved documents .Scientific Research Applications
Synthesis and Structural Studies
- Microwave-Assisted Synthesis: A study by Moreno-Fuquen et al. (2019) demonstrates the microwave-assisted Fries rearrangement for synthesizing related compounds, highlighting the use of microwave irradiation in the synthesis of fluoro-triazolyl benzamides and their structural analysis using X-ray crystallography and density functional theory calculations (Moreno-Fuquen et al., 2019).
Biological Activities
- Antimicrobial Activities: Mange et al. (2013) discuss the synthesis of Schiff bases from benzamides, including triazolyl derivatives, and their evaluation for antimicrobial activities using the Minimum Inhibition Concentration method (Mange et al., 2013).
- Analgesic Potential: Zaheer et al. (2021) explore the analgesic potential of triazole-thione derivatives, including those related to fluoro-triazolyl benzamides, highlighting the broader therapeutic relevance of this class of compounds (Zaheer et al., 2021).
Crystallographic Analysis
- Molecular Conformations and Intermolecular Interactions: Chinthal et al. (2020) focus on crystallographic analysis of related triazolyl benzamides, providing insights into their molecular conformations and intermolecular interactions, crucial for understanding their chemical properties (Chinthal et al., 2020).
Antifungal and Antibacterial Properties
- Fluorinated Compounds for Antimicrobial Activity: Carmellino et al. (1994) investigate the antifungal and antibacterial properties of fluorinated benzamides and benzisothiazolones, relevant to the study of fluoro-triazolyl benzamides (Carmellino et al., 1994).
Antiviral and Anticancer Potential
- Antiavian Influenza Virus Activity: Hebishy et al. (2020) detail the synthesis of benzamide-based compounds, including triazoles, with significant activities against the H5N1 avian influenza virus, suggesting potential antiviral applications (Hebishy et al., 2020).
- Potential Anti-HIV-1 and CDK2 Inhibitors: Makki et al. (2014) synthesize fluorine substituted triazinones, evaluating their potential as anti-HIV-1 and CDK2 inhibitors, which could be relevant for similar fluoro-triazolyl benzamides (Makki et al., 2014).
properties
IUPAC Name |
3-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c1-17-10-13-9(14-15-10)12-8(16)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOXCMBMVAEJRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)NC(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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